molecular formula C24H21N3O4 B2656561 3,5-DIMETHOXY-N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]BENZAMIDE CAS No. 903329-82-8

3,5-DIMETHOXY-N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]BENZAMIDE

Cat. No.: B2656561
CAS No.: 903329-82-8
M. Wt: 415.449
InChI Key: ZDBPYIABQRXRKZ-UHFFFAOYSA-N
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Description

3,5-DIMETHOXY-N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzamide core with methoxy and quinazolinyl substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHOXY-N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the quinazolinone ring.

    Substitution Reactions: The quinazolinone intermediate undergoes substitution reactions with various reagents to introduce the methoxy groups at the 3 and 5 positions.

    Amide Bond Formation: The final step involves coupling the substituted quinazolinone with 4-aminobenzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHOXY-N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinazolinone ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3,5-DIMETHOXY-N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzamide: Lacks the quinazolinone moiety, resulting in different biological activities.

    4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)aniline: Lacks the benzamide moiety, affecting its chemical properties and reactivity.

Uniqueness

3,5-DIMETHOXY-N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]BENZAMIDE is unique due to the presence of both methoxy and quinazolinone groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-15-25-22-7-5-4-6-21(22)24(29)27(15)18-10-8-17(9-11-18)26-23(28)16-12-19(30-2)14-20(13-16)31-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBPYIABQRXRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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